molecular formula C13H16N4OS3 B4842231 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide

Cat. No. B4842231
M. Wt: 340.5 g/mol
InChI Key: CPFVWPZSPNFOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide, also known as BTPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BTPTA is a heterocyclic compound that has a thiadiazole ring and a pyridine ring. This compound has shown promising results in various scientific studies, making it an interesting topic for research.

Mechanism of Action

The mechanism of action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. The thiadiazole and pyridine rings of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide are thought to play a significant role in its activity by binding to specific targets in the body.
Biochemical and Physiological Effects:
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide has been shown to have various biochemical and physiological effects in the body. In one study, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide was found to have potent antioxidant activity, which could have potential applications in the treatment of oxidative stress-related diseases. Additionally, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide in lab experiments is its high selectivity and sensitivity for sulfide ions. Additionally, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide is a stable compound that can be easily synthesized and purified. However, one of the limitations of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide is its toxicity, which could pose a risk to researchers working with the compound.

Future Directions

There are several areas of future research that could be explored with N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide. One potential direction is the development of new metal complexes using N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide as a ligand for catalysis and other applications. Additionally, further research could be conducted on the potential use of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, more studies could be conducted to investigate the mechanism of action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide and its interactions with specific receptors and enzymes in the body.
Conclusion:
In conclusion, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide is a compound that has shown promising results in various scientific studies, making it an interesting topic for research. Its potential applications in various research fields, including the development of new drugs and the synthesis of metal complexes, make it a compound worth exploring further. However, the toxicity of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide should be taken into consideration when working with the compound, and further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the significant areas of research is its use as a fluorescent probe for the detection of sulfide ions. N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Additionally, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and other applications.

properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS3/c1-2-3-8-19-13-17-16-12(21-13)15-10(18)9-20-11-6-4-5-7-14-11/h4-7H,2-3,8-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFVWPZSPNFOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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